molecular formula C28H28N4O4S B11638633 Methyl 4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzoate

Methyl 4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzoate

Cat. No.: B11638633
M. Wt: 516.6 g/mol
InChI Key: KEOVHTIHVUYIHU-UHFFFAOYSA-N
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Description

Methyl 4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidin-1-ylsulfonyl group and a phthalazin-1-yl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidin-1-ylsulfonyl derivative, followed by its reaction with phthalazin-1-yl derivatives under controlled conditions. Common reagents used in these reactions include various solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H28N4O4S

Molecular Weight

516.6 g/mol

IUPAC Name

methyl 4-[[4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-yl]amino]benzoate

InChI

InChI=1S/C28H28N4O4S/c1-19-10-11-21(18-25(19)37(34,35)32-16-6-3-7-17-32)26-23-8-4-5-9-24(23)27(31-30-26)29-22-14-12-20(13-15-22)28(33)36-2/h4-5,8-15,18H,3,6-7,16-17H2,1-2H3,(H,29,31)

InChI Key

KEOVHTIHVUYIHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC)S(=O)(=O)N5CCCCC5

Origin of Product

United States

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